N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-11-10-15(12-20(19)27-2)18-13-28-22(23-18)24-21(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKFOSITARTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 3,4-dimethoxyphenyl-substituted thioamide reacts with α-haloketones under basic conditions.
Coupling with Naphthalene Carboxylic Acid: The thiazole intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: For industrial-scale production, the process may be optimized to include:
Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Halogenated naphthalene derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction selectivity and efficiency.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Anticancer Research: Exhibits potential anticancer properties by inhibiting specific molecular targets involved in cell proliferation.
Antimicrobial Activity: Shows activity against various bacterial and fungal strains.
Industry:
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its role in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: The compound modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazole-based carboxamides from the evidence:
<sup>a</sup> Estimated using fragment-based methods.
<sup>b</sup> Calculated based on C22H19N2O3S.
<sup>c</sup> Predicted using Cl substituent contributions.
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichlorophenyl (Compound 7) or chlorobenzoyl (5c) groups in analogs. This difference may influence target binding and solubility .
- Lipophilicity : The naphthalene moiety increases logP compared to pyrazine-containing analogs (), suggesting reduced aqueous solubility but improved membrane permeability .
- Molecular Weight : The target compound’s higher molecular weight (~391 g/mol) may limit blood-brain barrier penetration compared to simpler analogs like ’s compound (254 g/mol).
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a thiazole ring, with a 3,4-dimethoxyphenyl substituent. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study: A study demonstrated that a related thiazole compound had an IC50 value of approximately 1.98 µg/mL against HT29 colon cancer cells, indicating potent cytotoxic effects .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with bacterial membranes or enzymes critical for bacterial survival.
- Research Findings: A series of thiazole compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: The thiazole ring may interact with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: The compound could bind to receptors that regulate cell growth and immune responses.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Anticancer | TBD |
| N-(4-bromophenyl)-1,3-thiazol-2-yl)naphthalene-1-carboxamide | Anticancer | 1.61 |
| 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl) | Antimicrobial | TBD |
Future Directions
Given the promising biological activities exhibited by this compound:
- Further Research: More extensive studies are needed to elucidate its full range of biological activities and optimize its structure for enhanced efficacy.
- Clinical Trials: Potential candidates should undergo clinical trials to evaluate their safety and effectiveness in humans.
- Synthetic Modifications: Exploring modifications to the chemical structure could lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
